![molecular formula C20H22N2O2 B11161013 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B11161013.png)
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide
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Overview
Description
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the indole core.
Acetamide Formation: The final step involves the acylation of the indole derivative with isopropylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyloxy halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various biological responses, including inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide
- 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide
Uniqueness
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern on the indole core, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H22N2O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H22N2O2/c1-15(2)21-20(23)13-22-11-10-17-12-18(8-9-19(17)22)24-14-16-6-4-3-5-7-16/h3-12,15H,13-14H2,1-2H3,(H,21,23) |
InChI Key |
YLVUOQKYAOKNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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